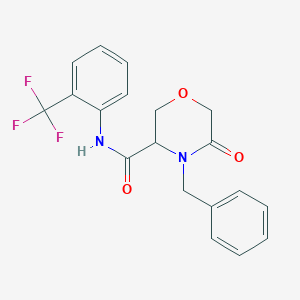

6-hydroxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimidines, including “6-hydroxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide”, involves various methods . One such method involves the 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse. For instance, it has been shown to exhibit anti-inflammatory effects through inhibition of certain vital inflammatory mediators .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

One study focused on the synthesis and characterization of complexes involving pyrimidine-hydrazone molecular strands, demonstrating the influence of terminal hydroxymethyl groups on metal coordination. This research highlights the structural adaptability of pyrimidine derivatives in forming various complex geometries through metal coordination and hydrogen bonding, contributing to the understanding of their potential applications in material science and coordination chemistry (Hutchinson, Hanton, & Moratti, 2010).

Chemical Modification for Enhanced Properties

Another study investigated the chemical modification of pyridine moieties in pyrimidine nuclei to optimize biological properties. This research aimed at enhancing the analgesic properties of certain pyrimidine derivatives, indicating the potential for developing new therapeutic agents based on structural modifications of the pyrimidine core (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Antiviral and Antibacterial Agents

Research on pyridonecarboxylic acids and their derivatives explored their antibacterial activity, showcasing the potential of pyrimidine derivatives as effective antibacterial agents. This study illustrates the significance of functional group modifications in enhancing the biological activities of pyrimidine-based compounds, offering insights for the development of new antibiotics (Egawa et al., 1984).

Biological Evaluation for Anticancer Activity

A novel series of pyrazolopyrimidine derivatives were synthesized and evaluated for their anticancer and anti-inflammatory activities. This work highlights the therapeutic potential of pyrimidine derivatives in treating cancer and inflammation, emphasizing the role of chemical synthesis in drug discovery (Rahmouni et al., 2016).

Photoinduced CO-Release Studies

The synthesis and characterization of ruthenium(II) polypyridyl complexes, including a pyrimidine derivative, were conducted to study their photoinduced CO-release properties. This research contributes to the development of PhotoCORMs (photoactivated carbon monoxide-releasing molecules) for therapeutic applications, demonstrating the versatility of pyrimidine derivatives in medicinal chemistry (Bischof et al., 2013).

Eigenschaften

IUPAC Name |

N-(4-methylpyridin-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-7-2-3-12-9(4-7)15-11(17)8-5-10(16)14-6-13-8/h2-6H,1H3,(H,12,15,17)(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGGONJKEINACW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-bromophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2744116.png)

![(2Z)-3-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]acrylamide](/img/structure/B2744120.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2744125.png)

![(2Z,4Z)-2-cyano-4-methyl-5-phenyl-N-[2-(trifluoromethyl)phenyl]penta-2,4-dienamide](/img/structure/B2744126.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acrylamide](/img/structure/B2744127.png)

![3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2744131.png)

![2-(3-formyl-1H-indol-1-yl)-N-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]acetamide](/img/structure/B2744133.png)